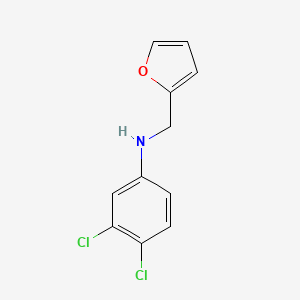

3,4-Dichloro-N-(2-furylmethyl)aniline

Overview

Description

3,4-Dichloro-N-(2-furylmethyl)aniline, also known as DCFA, is a chemical compound that has drawn attention in research and industry due to its unique properties and potential applications. It has a molecular formula of C11H9Cl2NO and a molecular weight of 242.10 .

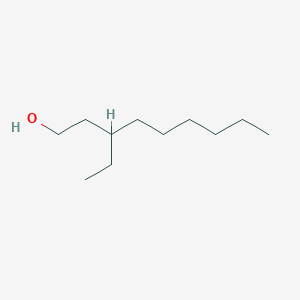

Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-N-(2-furylmethyl)aniline consists of a furan ring attached to an aniline ring via a methylene bridge. The aniline ring is substituted with two chlorine atoms at the 3rd and 4th positions .Scientific Research Applications

Electron-Impact Mass Spectrometry

- Ion Formation: 4-substituted N-(2-furylmethyl)anilines, including 3,4-Dichloro-N-(2-furylmethyl)aniline, have been studied in electron ionization mass spectrometry. The research suggests a heterolytic dissociation of the C–N bond in the molecular ions, leading to the formation of a main fragment ion. Density Functional Theory (DFT) calculations correlate well with experimental data, enhancing predictive capabilities in mass spectrometry (Solano et al., 2006).

Synthesis of Labelled Compounds

- 14C-labelled Polychlorobiphenyls: The synthesis of 3,4-Dichloro-N-(2-furylmethyl)aniline has been utilized in creating labelled polychlorobiphenyls, which are intermediate compounds in the production of high-efficiency, low-toxicity pesticides and new herbicides (Bergman et al., 1981).

Mesomorphic Properties in Chemistry

- Effect on Transition Temperature: The compound has been involved in studies examining the effects of chloro and methyl substitutions on mesomorphic properties. These studies contribute to understanding how substitutions impact the transition temperature in related chemical structures (Hasegawa et al., 1989).

Molecular Interactions

- Solvate Structure Investigation: Research has been conducted on the solvate structure of 3,4-dichloro-1-nitrobenzene with aniline, revealing insights into molecular interactions and bonding (Barnett et al., 2005).

Corrosion Inhibition

- Corrosion Inhibition Studies: The compound has been investigated for its role in the corrosion inhibition of metals, particularly in acid solutions. This has implications for material science and industrial applications (Daoud et al., 2014).

Reaction Selectivity

- Investigation of Selectivity in Chemical Reactions: Studies have focused on understanding the selectivity of reactions involving aniline, which are relevant for synthesizing various chemical compounds (Tripathi et al., 2017).

Mechanism of Action

- 3,4-DCA is an aromatic amine and a model environmental contaminant . However, specific primary targets for this compound are not widely documented in the literature.

- It’s essential to note that 3,4-DCA is a metabolite of the commonly applied herbicide 3,4-dichloropropionanilide (also known as propanil ) . This suggests that its primary targets may be related to herbicidal activity.

Target of Action

properties

IUPAC Name |

3,4-dichloro-N-(furan-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c12-10-4-3-8(6-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIYJLOHUNFXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

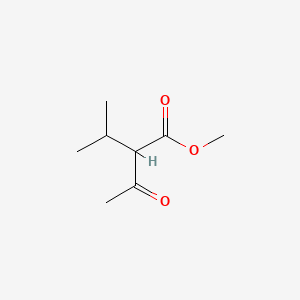

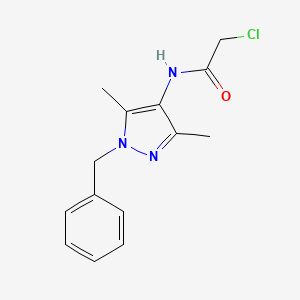

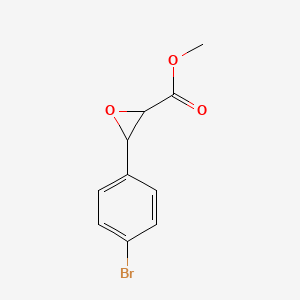

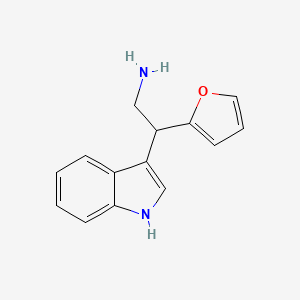

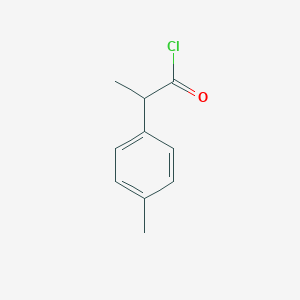

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2-methylbutanoate](/img/structure/B3143027.png)

![N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3143029.png)